

Structure and synthesis of the tetrapeptide Rapastinel

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Compound of Interest

Compound Name: Rapastinel

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An In-depth Technical Guide to the Structure and Synthesis of the Tetrapeptide **Rapastinel**

Introduction

Rapastinel (formerly known as GLYX-13) is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine-amide (TPPT-NH₂).^{[1][2]} It is a centrally active, intravenously administered molecule that has been investigated for its potential as a rapid-acting antidepressant for treatment-resistant depression.^[3] Unlike many antidepressants, **Rapastinel** modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate receptor (NMDAR).^{[3][4]} This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **Rapastinel**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Rapastinel is a synthetic tetrapeptide amide with a well-defined primary and secondary structure. Its sequence is H-Thr-Pro-Pro-Thr-NH₂. The molecule was originally derived from a hypervariable region of the monoclonal antibody B6B21.

Nuclear Magnetic Resonance (NMR) analysis has revealed that **Rapastinel** adopts a stable three-dimensional conformation, specifically a rigid β -I type turn. This structure is stabilized by internal hydrogen bonds, which contributes to its stability and biological activity.

Table 1: Physicochemical Properties of **Rapastinel**

Property	Value
IUPAC Name	(S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Chemical Formula	C18H31N5O6
Molar Mass	413.475 g·mol ⁻¹
CAS Number	117928-94-6
Solubility	Soluble in DMSO (up to 83 mg/mL)

Synthesis of Rapastinel

The synthesis of **Rapastinel**, a C-terminally amidated tetrapeptide, can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol for Solid-Phase Synthesis of H-Thr-Pro-Pro-Thr-NH₂

The following is a generalized protocol for the synthesis of **Rapastinel** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a common strategy in SPPS.

Materials:

- Rink Amide resin (for C-terminal amide)
- Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)

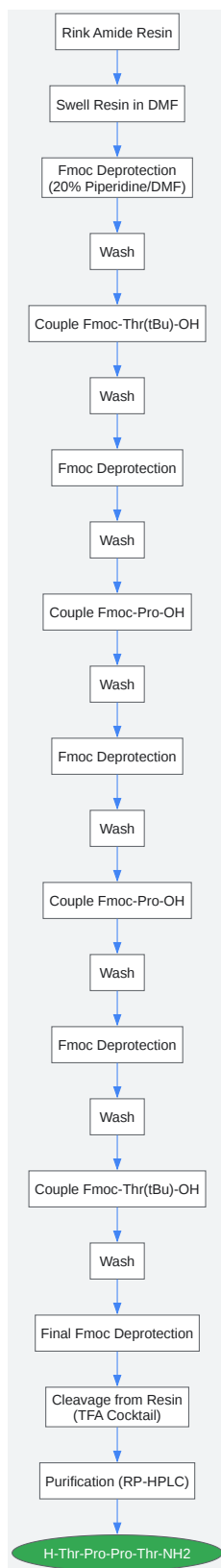
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
- Washing solvents: DMF, DCM, Methanol

Methodology:

- Resin Preparation: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling (Threonine):
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF and DCM.
 - Activate the carboxyl group of Fmoc-Thr(tBu)-OH using HBTU/HOBt and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and allow it to react to form a peptide bond.
 - Wash the resin to remove excess reagents.
- Second Amino Acid Coupling (Proline):
 - Deprotect the Fmoc group from the newly added threonine residue.
 - Wash the resin.
 - Couple the next amino acid, Fmoc-Pro-OH, using the same activation and coupling procedure.
 - Wash the resin.
- Third Amino Acid Coupling (Proline):
 - Repeat the deprotection, washing, and coupling steps with Fmoc-Pro-OH.

- Fourth Amino Acid Coupling (Threonine):
 - Repeat the deprotection, washing, and coupling steps with Fmoc-Thr(tBu)-OH.
- Final Deprotection: Remove the N-terminal Fmoc group from the final threonine residue.
- Cleavage and Deprotection:
 - Wash the fully assembled, protected peptide-resin.
 - Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu from Threonine).
- Purification:
 - Precipitate the crude peptide in cold ether.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Synthesis Workflow Diagram



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **Rapastinel**.

Mechanism of Action and Signaling Pathways

Rapastinel exerts its effects by acting as a positive allosteric modulator (PAM) of the NMDA receptor. It binds to a novel site on the NMDAR complex, distinct from the glycine co-agonist site, to enhance receptor activity. This modulation leads to a cascade of downstream signaling events that are believed to underlie its rapid and sustained antidepressant effects.

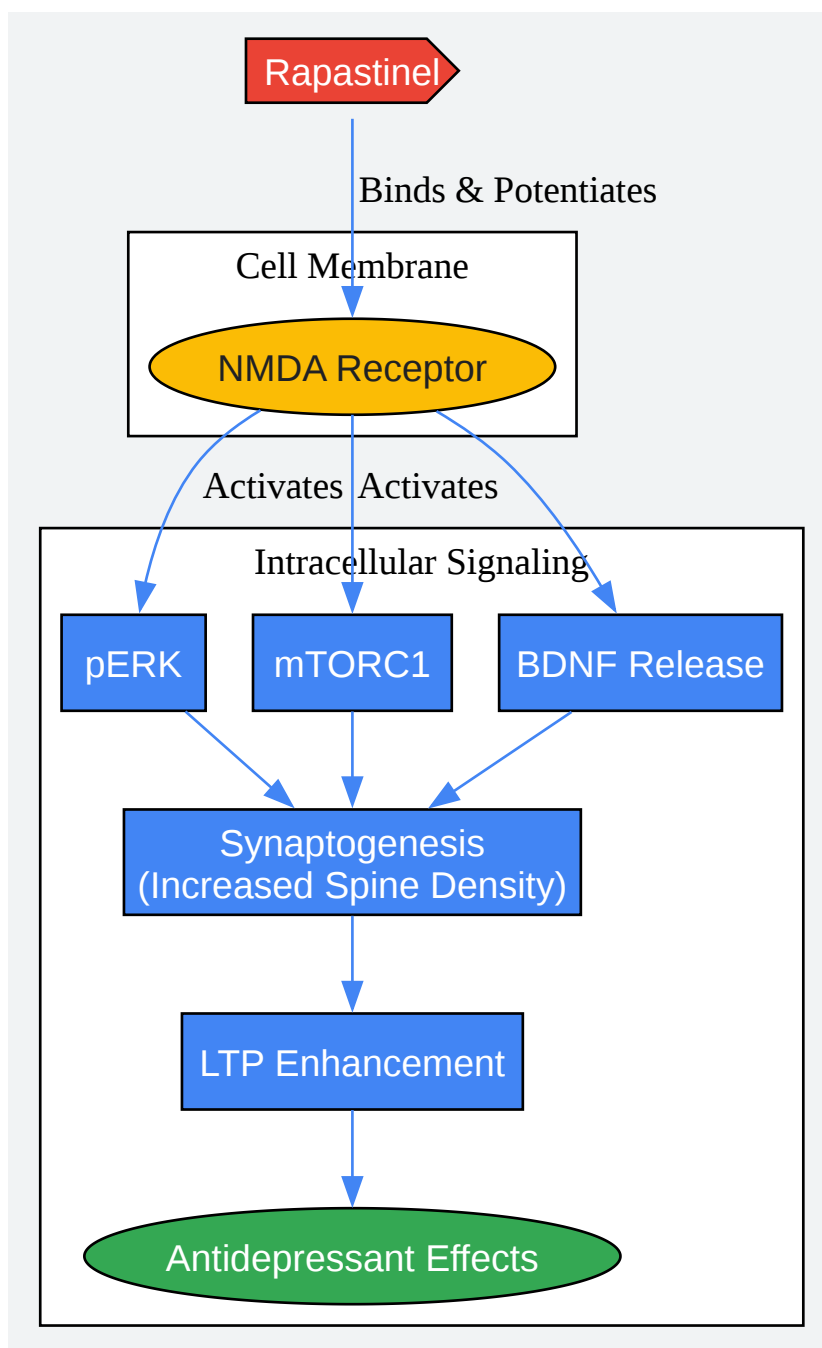
Key aspects of **Rapastinel**'s mechanism include:

- **NMDA Receptor Potentiation:** At therapeutic concentrations, **Rapastinel** enhances glutamate-mediated NMDAR activity. This leads to an increased influx of Ca^{2+} into the neuron.
- **Activation of Signaling Cascades:** The enhanced NMDAR function triggers the activation of key intracellular signaling pathways, including the mTORC1 and ERK pathways. Activation of these pathways is crucial for protein synthesis and synaptic plasticity.
- **BDNF Release:** **Rapastinel** has been shown to rapidly increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.
- **Synaptic Plasticity:** The ultimate effect of this signaling cascade is the enhancement of synaptic plasticity, including an increase in long-term potentiation (LTP) and the formation of new dendritic spines in brain regions like the medial prefrontal cortex (mPFC) and hippocampus.

Table 2: Quantitative Data on **Rapastinel**'s Biological Activity

Parameter	Finding	Reference
Optimal Antidepressant Dose	3 mg/kg IV in Porsolt forced swim test (rats)	
NMDA Receptor Modulation	Optimal increase in [3H]MK-801 binding at 1-10 μ M	
Synaptic Plasticity	Significantly enhances the formation of LTP in hippocampal and mPFC slices 24 hours post-dosing	
NMDAR-mediated EPSCs	Increases the amplitude of NMDAR-mediated excitatory postsynaptic currents (EPSCs) with 100 nM or 1 μ M Rapastinel	

Signaling Pathway Diagram



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Caption: **Rapastinel's** proposed signaling pathway.

Key Experimental Protocols

In Vitro Electrophysiology: Measurement of NMDAR-Mediated EPSCs

This protocol is used to determine the effect of **Rapastinel** on NMDAR function at the synaptic level.

Methodology:

- **Slice Preparation:** Prepare acute brain slices (e.g., from the medial prefrontal cortex) from rodents.
- **Recording Setup:** Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
- **Whole-Cell Patch-Clamp:** Obtain whole-cell voltage-clamp recordings from pyramidal neurons.
- **Pharmacological Isolation:** Isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA and GABAA receptors in the aCSF.
- **Baseline Recording:** Stimulate presynaptic afferents and record baseline NMDAR-EPSCs.
- **Rapastinel Application:** Bath-apply **Rapastinel** at desired concentrations (e.g., 100 nM, 1 μ M).
- **Post-Drug Recording:** Record NMDAR-EPSCs in the presence of **Rapastinel**.
- **Data Analysis:** Compare the amplitude and kinetics of the EPSCs before and after **Rapastinel** application to quantify its modulatory effect.

Western Blotting for Signaling Protein Phosphorylation

This protocol is used to measure the activation of intracellular signaling pathways like ERK and mTOR.

Methodology:

- **Cell/Tissue Treatment:** Treat primary neuronal cultures or administer **Rapastinel** to animals in vivo.

- Protein Extraction: Lyse the cells or dissected brain tissue (e.g., mPFC) to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., pERK, pmTOR) and total protein as a loading control.
 - Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
- Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Rapastinel is a tetrapeptide NMDAR positive allosteric modulator with a unique mechanism of action that promotes synaptic plasticity. Its defined chemical structure and the feasibility of its synthesis via established methods like SPPS make it an important tool for neuroscience research. The detailed understanding of its signaling pathways, involving the activation of mTORC1, ERK, and increased BDNF release, provides a molecular basis for its rapid antidepressant effects. The experimental protocols outlined in this guide serve as a foundation for further investigation into **Rapastinel** and other glutamatergic modulators for neuropsychiatric disorders.

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